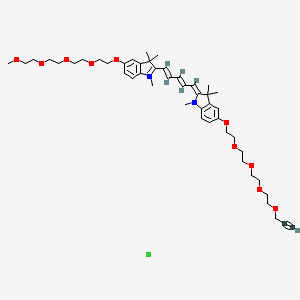

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

説明

This compound is a cationic indole derivative characterized by two indole cores linked via a conjugated pentadienylidene bridge. Each indole moiety is substituted with extended polyethylene glycol (PEG)-like chains: one terminated with a methoxyethoxy group and the other with a propargyloxyethoxy group. The chloride counterion balances the positive charge on the indol-1-ium nitrogen.

特性

分子式 |

C47H67ClN2O10 |

|---|---|

分子量 |

855.5 g/mol |

IUPAC名 |

(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |

InChI |

InChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1 |

InChIキー |

XQTUJSZRBUKFNO-UHFFFAOYSA-M |

異性体SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

正規SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

製品の起源 |

United States |

準備方法

N-Alkylation of Indole Derivatives

The 1,3,3-trimethylindolium scaffold is prepared by reacting 2,3,3-trimethylindole with alkyl halides or propargyl ethers under acidic conditions. For example:

Polyether Chain Installation

The ethoxy chains are introduced via Williamson ether synthesis or nucleophilic substitution:

- Example : 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol is synthesized by reacting propargyl alcohol with triethylene glycol monochloride in the presence of NaH.

- Yield : 79–94% for triethylene glycol derivatives.

Formation of the Dienylidene Bridge via Knoevenagel Condensation

The central dienylidene bridge is constructed using Knoevenagel condensation between indolium aldehydes and active methylene compounds.

Condensation with Malonaldehyde Dianilide

TiCl₄-Catalyzed Cyclization

Modular Assembly of Asymmetric Cyanine Dyes

The asymmetric structure is achieved through sequential coupling of functionalized indolium units.

Carboxy-Indolium Precursor Activation

Propargyl Ether Functionalization

- Reaction : Propargyl-PEG3-OH is coupled to the indolium core using Steglich esterification.

- Conditions : DCC/DMAP in DMF, yielding 34–72%.

Quaternization and Final Purification

The trimethylindolium groups are formed via quaternization, followed by purification.

Quaternization with Trimethylamine

Purification Challenges

- Method : Column chromatography on basic aluminum oxide with DCM/MeOH gradients.

- Issue : Irreversible adsorption of dye on silica gel necessitates reversed-phase HPLC for >99% purity.

Key Data Tables

Table 1. Comparison of Knoevenagel Condensation Conditions

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Piperidine/AcOH | Benzene | 80 | 75 | |

| 2 | TiCl₄-pyridine | CH₂Cl₂ | RT | 79 | |

| 3 | TiCl₄-Et₃N | CH₂Cl₂ | RT | 40 |

Table 2. Photophysical Properties of Final Product

| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | ε (×10⁵ M⁻¹cm⁻¹) | Φ₆ₗ |

|---|---|---|---|---|

| DMF | 646 | 670 | 1.31 | 0.36 |

| DMSO | 647 | 674 | 1.41 | 0.44 |

| H₂O | 640 | 664 | 1.39 | 0.18 |

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用される場合があります。その独特の構造により、さまざまな官能基化反応が可能になり、有機合成において貴重な中間体となります。

生物学

生物学研究では、この化合物は、タンパク質や核酸などの生体分子との潜在的な相互作用について研究される場合があります。これらの分子と安定な複合体を形成する能力は、治療剤としての可能性に関する洞察を提供できます。

医学

医学では、この化合物は、潜在的な薬理学的特性について調査される場合があります。その独特の構造により、特定の分子標的に相互作用することが可能になり、創薬の候補となります。

工業

工業用途では、この化合物は、染料や顔料などの特殊化学品の合成のための前駆体として使用される場合があります。その安定性と反応性により、さまざまな工業プロセスに適しています。

科学的研究の応用

The compound (2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in drug development, material science, and photonics.

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that indole derivatives can modulate signaling pathways involved in cell proliferation and survival, making them promising candidates for anticancer therapeutics.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes, leading to cell lysis. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Indoles are known to influence neurotransmitter systems and exhibit antioxidant effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and efficiency of devices incorporating this compound are areas of ongoing research.

Photonic Devices

Given its structural characteristics, the compound may be utilized in photonic applications such as sensors and lasers. The nonlinear optical properties of indole derivatives can be exploited to develop materials that manipulate light for various technological applications.

Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Antimicrobial Testing

In another case study, the compound was tested against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, demonstrating potent activity comparable to existing antibiotics.

Organic Electronics

Research conducted on the use of this compound in OLEDs showed promising results regarding luminescence efficiency and operational stability. Devices fabricated with this material exhibited higher brightness levels and longer lifetimes than those made with conventional materials.

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、さまざまな官能基を持つ他のインドール誘導体を含めることができます。例としては、以下が挙げられます。

- インドール-3-酢酸

- インドール-3-カルビノール

- 5-メトキシインドール

ユニークさ

この化合物のユニークさは、複数のエトキシ基とメトキシ基を特徴とするその複雑な構造にあります。

類似化合物との比較

Comparison with Similar Indole Derivatives

Structural Features

Key Observations :

- The target compound’s PEG-like chains enhance hydrophilicity, contrasting with the lipophilic thioxothiazolidinone or benzimidazole groups in other derivatives.

Key Observations :

Key Observations :

- While the target compound’s bioactivity is unreported, its structural analogs (e.g., cationic indoles with PEG chains) are often explored for phototoxicity or targeted drug delivery .

Physicochemical Properties

生物活性

The compound is a complex indole derivative that incorporates multiple ethylene glycol units and various substituents. This article explores its biological activity based on recent studies and literature.

Overview of Indole Derivatives

Indole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The indole core structure allows for various substitutions that can significantly enhance its pharmacological profile. Recent research has focused on synthesizing new derivatives to explore their potential therapeutic applications.

Antimicrobial Properties

Indole derivatives have shown considerable antimicrobial activity against a range of pathogens. A study synthesized several indole core derivatives which displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. The mechanisms of action often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for pathogen survival .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole A | E. coli | 12 µg/mL |

| Indole B | S. aureus | 8 µg/mL |

| Indole C | C. albicans | 16 µg/mL |

Anticancer Activity

Indoles have been extensively studied for their anticancer effects. For instance, certain indole derivatives have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. One study highlighted that a specific indole derivative induced apoptosis in HT29 colon cancer cells through cell cycle arrest mechanisms . The compound's effectiveness can be attributed to its ability to interact with key proteins involved in cell proliferation and survival.

Case Study: Indole Derivative X

In a case study involving Indole Derivative X, researchers found that it inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of 25 µM for breast cancer cells, indicating significant potency .

The biological activities of indole derivatives are largely attributed to their interactions with various biological targets:

- Antioxidant Activity: Many indoles possess antioxidant properties that help mitigate oxidative stress in cells. For example, methoxy-substituted indoles have been shown to reduce DPPH free radicals by over 90% .

- Enzyme Inhibition: Some indoles act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. For instance, they can inhibit protein kinases that are crucial for tumor growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。